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Compound Name: 5-Ethyl-2-hydroxybenzaldehyde

Cat. No.: B1600150 Get Quote

An In-Depth Technical Guide to 5-Ethyl-2-hydroxybenzaldehyde: Synthesis, Characterization,

and Applications in Drug Discovery

Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Ethyl-2-hydroxybenzaldehyde
(also known as 5-ethylsalicylaldehyde), a pivotal chemical intermediate for researchers,

medicinal chemists, and drug development professionals. We will delve into its fundamental

properties, robust synthesis protocols, and its significant potential as a scaffold in the design of

novel therapeutic agents. The narrative emphasizes the causal reasoning behind

methodological choices, ensuring a blend of theoretical knowledge and practical insight.

Molecular Profile and Physicochemical Properties
5-Ethyl-2-hydroxybenzaldehyde is an aromatic organic compound featuring a benzene ring

substituted with hydroxyl, aldehyde, and ethyl groups. This specific arrangement of functional

groups—an ortho-hydroxyaldehyde—makes it a valuable precursor for synthesizing a wide

array of heterocyclic compounds and Schiff bases with significant biological activities.

The core physicochemical properties are summarized below, providing essential data for

experimental design and computational modeling.
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Property Value Source(s)

Molecular Formula C₉H₁₀O₂ [1][2][3]

Molecular Weight 150.17 g/mol [1][2][3]

CAS Number 52411-35-5 [1][2][4]

IUPAC Name
5-ethyl-2-

hydroxybenzaldehyde
[2][4]

Synonyms
5-Ethylsalicylaldehyde, 4-

Ethyl-2-formylphenol
[3]

Boiling Point 238.1 °C (at 760 mmHg)

Density 1.134 g/cm³

Flash Point 97.2 °C

Appearance
Not specified, typically a solid

or oil

Spectroscopic Characterization (Predicted)
Accurate characterization is the bedrock of chemical synthesis. While experimental spectra

should always be acquired for confirmation, the expected spectroscopic signatures of 5-Ethyl-
2-hydroxybenzaldehyde can be reliably predicted based on its structure and data from the

parent compound, salicylaldehyde[5][6][7].

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:

A highly deshielded singlet for the aldehyde proton (-CHO), typically found around δ 9.8-

10.0 ppm.

A downfield singlet for the phenolic proton (-OH), often broad, appearing around δ 11.0

ppm due to intramolecular hydrogen bonding with the adjacent carbonyl group.

Three aromatic protons on the substituted ring, appearing as multiplets or distinct doublets

and doublet of doublets in the δ 6.9-7.6 ppm region.
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A quartet representing the methylene protons (-CH₂-) of the ethyl group around δ 2.6 ppm.

A triplet for the methyl protons (-CH₃) of the ethyl group around δ 1.2 ppm.

¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure with signals for:

The aldehyde carbonyl carbon (~196 ppm).

Aromatic carbons, with the hydroxyl-bearing carbon (~161 ppm) and aldehyde-bearing

carbon (~120 ppm) being notable.

Signals for the ethyl group's methylene (~28 ppm) and methyl (~15 ppm) carbons.

FT-IR Spectroscopy: Infrared spectroscopy will reveal key functional groups:

A broad O-H stretching band from the phenolic hydroxyl group, centered around 3000-

3400 cm⁻¹.

A strong C=O stretching vibration from the aldehyde carbonyl group, appearing around

1650-1670 cm⁻¹. The frequency is lowered from a typical aldehyde C=O stretch due to

conjugation with the aromatic ring and intramolecular hydrogen bonding[7].

Aldehydic C-H stretching, often visible as two weak bands around 2850 cm⁻¹ and 2750

cm⁻¹[7].

C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region.

Synthesis of 5-Ethyl-2-hydroxybenzaldehyde
The synthesis of substituted salicylaldehydes relies on the ortho-formylation of phenols, an

electrophilic aromatic substitution. The hydroxyl group of the phenol is a potent activating and

ortho-, para-directing group. To achieve the desired 2-hydroxy-5-ethyl substitution pattern, the

starting material is 4-ethylphenol. The challenge lies in selectively introducing the formyl (-

CHO) group at the ortho position relative to the hydroxyl group.

Two classical methods are viable: the Reimer-Tiemann reaction and the Duff reaction. The Duff

reaction, particularly its modified versions, offers a robust and often more selective route for

this specific transformation[1][8][9][10].
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Recommended Protocol: Modified Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic

medium. The use of anhydrous trifluoroacetic acid (TFA) as the solvent has been shown to

provide excellent yields and selectivity for the mono-formylation of 4-substituted phenols[9][10].

Causality of Experimental Choices:

Starting Material: 4-ethylphenol is chosen because the ethyl group at the para-position

directs the incoming electrophile (the formylating agent) to the available ortho-positions.

Reagent: Hexamethylenetetramine (HMTA) serves as a stable, solid source of anhydrous

formaldehyde, which ultimately forms the electrophilic iminium ion required for the

formylation.

Solvent/Catalyst: Anhydrous trifluoroacetic acid (TFA) serves a dual role. It protonates HMTA

to initiate the formation of the reactive electrophile and provides a polar, acidic medium to

facilitate the electrophilic aromatic substitution. Its anhydrous nature prevents unwanted side

reactions.

Experimental Workflow:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.lookchem.com/404.htm
https://www.semanticscholar.org/paper/Mono-and-Diformylation-of-4-Substituted-Phenols%3A-A-Lindoy/a6195b2c6743dcaaa3dbf321a1921a1468719206
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup

Reaction

Workup & Purification

4-Ethylphenol

Combine Reactants in TFA

Hexamethylenetetramine (HMTA)

Anhydrous Trifluoroacetic Acid (TFA)

Reaction Vessel
(Inert Atmosphere)

Heat to Reflux
(Monitor by TLC)Stir

Charge

Acidic Hydrolysis
(e.g., aq. HCl)

Cool & Pour Extract with Organic Solvent
(e.g., Ethyl Acetate)

Column Chromatography
(Silica Gel)

Concentrate
5-Ethyl-2-hydroxybenzaldehyde

Click to download full resolution via product page

Caption: Workflow for the synthesis of 5-Ethyl-2-hydroxybenzaldehyde via the modified Duff

reaction.

Step-by-Step Methodology:

Reaction Setup: To a solution of 4-ethylphenol (1.0 eq) in anhydrous trifluoroacetic acid, add

hexamethylenetetramine (1.0-1.2 eq) portion-wise under an inert atmosphere (e.g., Nitrogen

or Argon).

Reaction Execution: Heat the resulting mixture to reflux. The progress of the reaction should

be monitored by Thin Layer Chromatography (TLC) until consumption of the starting material

is observed.

Hydrolysis (Workup): After cooling to room temperature, the reaction mixture is carefully

poured into a beaker of ice containing aqueous hydrochloric acid (e.g., 4 M HCl). This step

hydrolyzes the intermediate imine species to the final aldehyde product.
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Extraction: The aqueous mixture is transferred to a separatory funnel and extracted multiple

times with an organic solvent such as ethyl acetate or dichloromethane.

Washing & Drying: The combined organic layers are washed with brine, dried over an

anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

Purification: The solvent is removed under reduced pressure (rotary evaporation) to yield the

crude product. Final purification is achieved by silica gel column chromatography to afford

pure 5-Ethyl-2-hydroxybenzaldehyde.

Applications in Drug Development & Medicinal
Chemistry
The true value of 5-Ethyl-2-hydroxybenzaldehyde lies in its function as a versatile molecular

scaffold. The ortho-hydroxyaldehyde motif is a privileged structure for generating Schiff bases

(imines) through condensation with primary amines. These Schiff bases and their subsequent

metal complexes are known to exhibit a wide range of biological activities, making them

attractive targets for drug discovery programs[11][12][13].

5-Ethyl-2-hydroxybenzaldehyde
(Scaffold)

Condensation Reaction
(+ Primary Amine R-NH₂)

Schiff Base Derivative
(Target Molecule) Biological Screening

Anticancer Activity
(e.g., MAPK Pathway Modulation)

Antimicrobial Activity
(e.g., Bacterial/Fungal Inhibition)

Click to download full resolution via product page

Caption: Logical flow from the 5-Ethyl-2-hydroxybenzaldehyde scaffold to potential

therapeutic applications.

Role as a Precursor to Bioactive Schiff Bases
The reaction of 5-Ethyl-2-hydroxybenzaldehyde with various substituted anilines,

aminothiazoles, or other amine-containing moieties yields a library of Schiff base derivatives.
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The resulting imine (-C=N-) linkage is crucial for the observed biological effects.

Biological Activity Target Class

Relevant Findings
from
Salicylaldehyde
Analogues

Source(s)

Anticancer
Cancer Cell Lines

(MCF-7, A549, etc.)

Induction of apoptosis,

disruption of

mitochondrial

membrane potential,

and modulation of key

signaling pathways.

[11][13][14]

Antimicrobial

Gram-positive &

Gram-negative

Bacteria, Fungi

Inhibition of microbial

growth, with activity

often enhanced upon

complexation with

metal ions.

[12][15]

Antioxidant Free Radicals

Derivatives exhibit

potential for

scavenging free

radicals, attributed in

part to the phenolic

hydroxyl group.

[16]

Potential Mechanism of Action: Anticancer Activity
For drug development professionals, understanding the mechanism of action is paramount.

Research on Schiff bases derived from structurally similar 2-hydroxybenzaldehydes provides

compelling evidence for their potential anticancer mechanisms. One key pathway implicated is

the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often dysregulated in

cancer and controls cell proliferation, differentiation, and apoptosis[11][14].

Studies have shown that certain salicylaldehyde-derived Schiff bases can:
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Induce Apoptosis: Trigger programmed cell death in cancer cells, a primary goal of

chemotherapy.

Disrupt Mitochondrial Function: Cause a loss of mitochondrial membrane potential, a key

event in the intrinsic apoptotic pathway.

Modulate Gene Expression: Alter the expression of genes within the MAPK pathway,

upregulating pro-apoptotic genes and downregulating pro-survival genes. This suggests a

targeted mechanism that could potentially overcome chemoresistance[11][14].

The ethyl group at the 5-position of the title compound can be leveraged to modulate

lipophilicity and steric interactions within the target binding site, potentially fine-tuning the

potency and selectivity of the resulting drug candidates.

Safety, Handling, and Storage
As with any active chemical reagent, adherence to strict safety protocols is mandatory.
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Hazard Class GHS Statement Pictogram

Acute Toxicity

H302: Harmful if

swallowedH332: Harmful if

inhaled

alt text

Skin Irritation H315: Causes skin irritation alt text

Eye Irritation
H319: Causes serious eye

irritation
alt text

Respiratory Irritation
H335: May cause respiratory

irritation
alt text

Reproductive Toxicity
H360: May damage fertility or

the unborn child
alt text

Aquatic Hazard
H411: Toxic to aquatic life with

long lasting effects
alt text

Flammability H227: Combustible liquid No Pictogram

Data sourced from aggregated GHS information.[2][17]

Handling Recommendations:

Work in a well-ventilated area, preferably within a chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile

gloves, and a lab coat.

Avoid inhalation of vapors and direct contact with skin and eyes.

Keep away from heat, sparks, and open flames.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Recommended storage temperature is often 2-8°C to ensure long-term stability[3].

Conclusion
5-Ethyl-2-hydroxybenzaldehyde is more than a simple chemical; it is a strategic building

block for the synthesis of complex molecules with significant therapeutic potential. Its well-

defined synthesis, characterized by the selective ortho-formylation of 4-ethylphenol, provides a

reliable source of this valuable intermediate. For researchers in drug discovery, its utility as a

scaffold for generating libraries of Schiff bases offers a promising avenue for developing novel

anticancer and antimicrobial agents, particularly through the modulation of critical cellular

pathways like MAPK. A thorough understanding of its properties, synthesis, and potential

applications is essential for unlocking its full potential in the advancement of medicinal

chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Duff reaction - Wikipedia [en.wikipedia.org]

2. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis
[resolve.cambridge.org]

3. chemscene.com [chemscene.com]

4. 5-Ethyl-2-hydroxybenzaldehyde | C9H10O2 | CID 6429811 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic
analysis - Arabian Journal of Chemistry [arabjchem.org]

6. researchgate.net [researchgate.net]

7. spcmc.ac.in [spcmc.ac.in]

8. synarchive.com [synarchive.com]

9. lookchem.com [lookchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.chemscene.com/52411-35-5.html
https://www.benchchem.com/product/b1600150?utm_src=pdf-body
https://www.benchchem.com/product/b1600150?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Duff_reaction
https://resolve.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/duff-reaction/2524DAB62A320D2682470CA555041DDA
https://resolve.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/duff-reaction/2524DAB62A320D2682470CA555041DDA
https://www.chemscene.com/52411-35-5.html
https://pubchem.ncbi.nlm.nih.gov/compound/5-Ethyl-2-hydroxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/5-Ethyl-2-hydroxybenzaldehyde
https://arabjchem.org/structural-and-orthoselectivity-study-of-2-hydroxybenzaldehyde-using-spectroscopic-analysis/
https://arabjchem.org/structural-and-orthoselectivity-study-of-2-hydroxybenzaldehyde-using-spectroscopic-analysis/
https://www.researchgate.net/publication/250781400_Structural_and_orthoselectivity_study_of_2-hydroxybenzaldehyde_using_spectroscopic_analysis
https://www.spcmc.ac.in/uploads/1726667330_PPT-7PSpectyroscopicAnalysisPart-7.pdf
https://synarchive.com/named-reactions/duff-reaction
https://www.lookchem.com/404.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. [PDF] Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff
Reaction | Semantic Scholar [semanticscholar.org]

11. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

12. researchgate.net [researchgate.net]

13. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro
Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

14. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer
Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed
[pubmed.ncbi.nlm.nih.gov]

15. Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4
Dihydroxybenzaldehyde Condensed Schiff Base – Biomedical and Pharmacology Journal
[biomedpharmajournal.org]

16. benchchem.com [benchchem.com]

17. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

To cite this document: BenchChem. [5-Ethyl-2-hydroxybenzaldehyde molecular weight and
formula]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1600150#5-ethyl-2-hydroxybenzaldehyde-molecular-
weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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